![molecular formula C17H12N4O4 B5842660 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone](/img/structure/B5842660.png)
6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects
Studies have shown that 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone has various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects and may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone in lab experiments is its unique properties and potential applications in various fields. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to further study its mechanism of action and potential interactions with other compounds.
Conclusion
In conclusion, 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has unique properties and potential applications in various fields, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 8-quinolinylhydrazine in the presence of an acid catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-21(23)14-8-16-15(24-10-25-16)7-12(14)9-19-20-13-5-1-3-11-4-2-6-18-17(11)13/h1-9,20H,10H2/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOYFYBLQWHIS-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.